Quinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

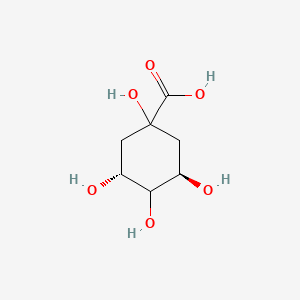

D-(-)-Quinic acid (CAS 77-95-2) is a highly oxygenated, naturally occurring cyclitol featuring four chiral centers and a carboxylic acid group on a rigid cyclohexane ring. As a chiral pool building block, it provides a pre-formed carbocyclic scaffold that is essential for the scalable production of complex pharmaceuticals, high-performance bio-based polymers, and asymmetric catalysts [1]. Unlike simpler aliphatic acids, quinic acid eliminates the need for multi-step ring construction, while its reliable availability as a byproduct of cinchona bark extraction ensures a stable, cost-effective supply chain for industrial procurement compared to heavily bottlenecked alternatives[2].

Generic substitution of quinic acid with related compounds fundamentally compromises either process economics or synthetic efficiency. While shikimic acid is structurally similar and requires fewer steps to reach certain cyclohexene intermediates, it is highly vulnerable to supply chain disruptions tied to star anise harvests, making it significantly more expensive for large-scale procurement[1]. Conversely, substituting with linear chiral acids like tartaric acid eliminates the pre-formed carbocyclic ring, necessitating complex, low-yielding cycloaddition steps to build the required 6-membered pharmaceutical cores[2]. Furthermore, utilizing its natural esterified form, chlorogenic acid, introduces thermal instability during aqueous processing, requiring inefficient hydrolysis steps that reduce atom economy and complicate downstream purification [3].

References

- [1] The Synthetic-Technical Development of Oseltamivir Phosphate TamifluTM. CHIMIA, 2007, 61(3), 93-99.

- [2] Synthetic Studies of the Rubellin Natural Products: Development of a Stereoselective Strategy. ACS Omega, 2021, 6(30), 19793–19806.

- [3] Thermal Stability of 5-o-Caffeoylquinic Acid in Aqueous Solutions at Different Heating Conditions. J. Agric. Food Chem., 2010, 58(8), 4814–4819.

Cost-Effective Precursor Viability for Carbocyclic APIs

In the synthesis of cyclohexene-based pharmaceuticals such as oseltamivir, the choice of starting material dictates the entire process economy. While shikimic acid provides a more direct route with up to 80% yield to key intermediates due to its pre-existing double bond, quinic acid offers a highly viable alternative pathway yielding 40-50% for the same intermediates[1]. Despite the extra dehydration step required, quinic acid is procured at a fraction of the cost and avoids the severe agricultural supply constraints associated with shikimic acid extraction, making it the preferred choice for de-risked scale-up [2].

| Evidence Dimension | Yield and supply chain economics for API intermediates |

| Target Compound Data | Quinic acid (40-50% intermediate yield, highly abundant/low-cost) |

| Comparator Or Baseline | Shikimic acid (80% intermediate yield, high-cost/supply-constrained) |

| Quantified Difference | 30-40% lower yield offset by massive raw material cost reduction and supply stability. |

| Conditions | Industrial scale-up synthesis of oseltamivir phosphate intermediates. |

Allows procurement teams to de-risk API supply chains by substituting a high-cost, volatile raw material with a cheap, abundant alternative.

Thermal Rigidity in Bio-Based Polycarbonate Synthesis

Quinic acid serves as an exceptional monomer for synthesizing rigid, high-temperature polycarbonates. When polymerized into poly(quinic acid carbonate)s, the resulting materials exhibit glass transition temperatures (Tg) between 209 °C and 250 °C, and thermal decomposition onset temperatures of 284–302 °C [1]. In contrast, standard aliphatic bio-based polycarbonates like polyethylene carbonate typically exhibit a Tg below 50 °C[2]. The rigid bicyclic backbone formed during quinic acid lactonization and polymerization provides thermal properties that rival traditional fossil-derived engineering plastics.

| Evidence Dimension | Glass transition temperature (Tg) |

| Target Compound Data | Poly(quinic acid carbonate) (Tg = 209–250 °C) |

| Comparator Or Baseline | Standard aliphatic polycarbonates (e.g., polyethylene carbonate) (Tg < 50 °C) |

| Quantified Difference | >150 °C increase in glass transition temperature. |

| Conditions | SEC-characterized polymers evaluated via differential scanning calorimetry (DSC). |

Justifies the procurement of quinic acid as a premium bio-monomer for engineering plastics requiring high thermal stability.

Phase Stability and Isomerization Resistance in Aqueous Processing

During high-temperature aqueous processing or formulation, pure quinic acid maintains structural integrity, whereas its common natural ester, chlorogenic acid (5-O-caffeoylquinic acid), is highly unstable. Under pressurized liquid extraction or reflux conditions (>125 °C), chlorogenic acid rapidly isomerizes into 3- and 4-O-caffeoylquinic acids and hydrolyzes [1]. Quinic acid, as the core cyclitol, does not undergo these complex ester migrations, ensuring predictable solubility and phase behavior in binary solvent mixtures up to 348.15 K without degradation artifacts [2].

| Evidence Dimension | High-temperature aqueous stability (>125 °C) |

| Target Compound Data | Quinic acid (Stable, predictable solubility without isomerization) |

| Comparator Or Baseline | Chlorogenic acid (Rapidly isomerizes and degrades) |

| Quantified Difference | Complete elimination of ester migration and hydrolysis byproducts. |

| Conditions | Aqueous solution heating and pressurized liquid extraction conditions. |

Ensures reliable performance and reproducibility when used as a formulation ingredient or analytical standard in high-temperature processes.

Stereochemical Density for Asymmetric Scaffold Generation

For the de novo synthesis of complex cyclic molecules, quinic acid provides a pre-formed cyclohexane ring heavily decorated with four contiguous chiral centers. Using linear chiral pool acids, such as tartaric acid, requires multi-step, transition-metal-catalyzed cycloadditions to construct a 6-membered ring, often resulting in lower overall atom economy and complex protecting group strategies[1]. Quinic acid allows chemists to bypass ring-construction entirely, utilizing selective functionalization to rapidly access highly specific stereoisomers for natural product and ligand synthesis .

| Evidence Dimension | Pre-formed cyclic stereocenters |

| Target Compound Data | Quinic acid (4 chiral centers on a pre-formed cyclohexane ring) |

| Comparator Or Baseline | Tartaric acid (2 chiral centers on a linear chain) |

| Quantified Difference | Eliminates the need for 6-membered ring construction steps. |

| Conditions | Retrosynthetic planning for carbocyclic natural products and APIs. |

Drastically shortens synthetic routes and reduces reagent costs for producing complex chiral carbocycles.

Cost-Optimized API Manufacturing

Utilizing quinic acid as the primary chiral pool starting material for oseltamivir and other cyclohexene-based antiviral drugs, bypassing the supply chain volatility and high raw material costs associated with shikimic acid procurement [1].

High-Tg Bio-Polymer Production

Sourcing quinic acid as a rigid, cyclic bio-monomer to synthesize advanced polycarbonates that require glass transition temperatures exceeding 200 °C, serving as a sustainable alternative to low-Tg aliphatic plastics [2].

Asymmetric Ligand and Catalyst Development

Leveraging the compound's four contiguous chiral centers and pre-formed carbocyclic ring to rapidly generate novel chiral scaffolds, avoiding the low-yielding cycloaddition steps required when starting from linear aliphatic acids.

Analytical Standardization in High-Temp Processing

Employing pure quinic acid as a stable, non-isomerizing reference standard or formulation baseline in food chemistry and botanical extractions, where esterified analogs like chlorogenic acid degrade under thermal stress[3].

References

- [1] The Synthetic-Technical Development of Oseltamivir Phosphate TamifluTM. CHIMIA, 2007, 61(3), 93-99.

- [2] Polycarbonates from the Polyhydroxy Natural Product Quinic Acid. Macromolecules, 2011, 44(12), 4658–4664.

- [4] Thermal Stability of 5-o-Caffeoylquinic Acid in Aqueous Solutions at Different Heating Conditions. J. Agric. Food Chem., 2010, 58(8), 4814–4819.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 39 of 44 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 5 of 44 companies with hazard statement code(s):;

H315 (80%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (80%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

77-95-2

36413-60-2

Wikipedia

Use Classification

Dates

Characterization of polyphenol oxidase from purple sweet potato (Ipomoea batatas L. Lam) and its affinity towards acylated anthocyanins and caffeoylquinic acid derivatives

Andrea Torres, Guillermo Aguilar-Osorio, Michelle Camacho, Francisco Basurto, Arturo Navarro-OcanaPMID: 33823400 DOI: 10.1016/j.foodchem.2021.129709

Abstract

Biochemical characterization of polyphenol oxidase (PPO) present in purple sweet potato (PSP) is a key step in developing efficient methodologies to control oxidative damage caused by this enzyme to the valuable components of PSP, such as caffeoylquinic acid derivatives and acylated anthocyanins. Thus, this work focused on the assessment of the effects of pH, temperature, and chemical agents on the PPO activity as well as characterization of the PPO substrate specificity towards major phenolic compounds found in PSP. The optimum conditions of enzyme activity were pH 7 and a temperature range of 20-30 °C at which phenolic substrates were oxidized with 72.5-99.8% yield. Znions remarkably reduced PPO activity while Cu

ions improved enzyme performance. The highest substrate preference was shown for 3,4,5-tri-caffeoylquinic and 3,5-di-caffeoylquinic acid, followed by 5-caffeoylquinic and caffeic acid, 3,4- and 4,5-di-caffeoylquinic acids, peonidin-3-caffeoyl-p-hydroxybenzoyl-sophoroside-5-glucoside. The highest Km values were found for 4,5-feruloyl-caffeoylquinic acid and catechol.

Effect of in vitro gastro-intestinal digestion on the phenolic composition and antioxidant capacity of Burdock roots at different harvest time

Daniela D Herrera-Balandrano, Trust Beta, Zhi Chai, Xiaoxiao Zhang, Ying Li, Wuyang HuangPMID: 33915426 DOI: 10.1016/j.foodchem.2021.129897

Abstract

The current study aimed to evaluate how the harvest time affects the phenolic composition in Burdock root flours (BRF) and how these phenolics are influenced by the gastro-intestinal digestive environment. Burdock roots were harvested in 2020 in Jiangsu Province in June (B1), July (B2) and August (B3). The main phenolic, 5-O-caffeoylquinic acid (5-CQA) decreased after in vitro digestion from 1.14 to 0.22 mg/g (B1 < B2 < B3). Total phenolic content of BRF was 61% lower after in vitro digestion whereas 5-CQA bioaccessibility remained at about 60%. Twelve other phenolic compounds were tentatively identified after in vitro digestion. An average reduction in antioxidant capacity of 27% and 10% was observed for DPPH and ABTS, respectively. In conclusion, data demonstrated that phenolic composition, bioaccessibility and antioxidant capacity of Burdock roots harvested at different times were subject to the influence of in vitro gastrointestinal digestion.Hydrothermal Processing and In Vitro Simulated Human Digestion Affects the Bioaccessibility and Bioactivity of Phenolic Compounds in African Pumpkin (

Siphosanele Mafa Moyo, June C Serem, Megan J Bester, Vuyo Mavumengwana, Eugenie KayitesiPMID: 34500636 DOI: 10.3390/molecules26175201

Abstract

The African pumpkin () contains bioactive phenolic compounds that may assist in reducing oxidative stress in the human body. The leaves are mainly consumed after boiling in water for a specific time; this hydrothermal process and conditions of the gastrointestinal tract may affect the presence and bioactivity of phenolics either positively or negatively. In this study, the effects of hydrothermal processing (boiling) and in vitro simulated human digestion on the phenolic composition, bioaccessibility and bioactivity in African pumpkin were investigated in comparison with those of spinach (

). A high-resolution ultra-performance liquid chromatography, coupled with diode array detection, quadrupole time-of-flight and mass spectrometer (UPLC-DAD-QTOF-MS) was used to profile phenolic metabolites. Metabolites such as 3-caffeoylquinic acid, 5-caffeoylquinic acid, 3,4-dicaffeoylquinic acid, 3,5-dicaffeoylquinic acid and 4,5-dicaffeoylquinic acid were highly concentrated in the boiled vegetable extracts compared to the raw undigested and all digested samples. The majority of African pumpkin and spinach extracts (non-digested and digested) protected Deoxyribonucleic acid (DNA), (mouse fibroblast) L929 and human epithelial colorectal adenocarcinoma (Caco-2) cells from 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (AAPH)-induced oxidative damage. From these results, the consumption of boiled African pumpkin leaves, as well as spinach, could be encouraged, as bioactive metabolites present may reduce oxidative stress in the body.

Transcriptome-Wide Identification and Quantification of Caffeoylquinic Acid Biosynthesis Pathway and Prediction of Its Putative BAHDs Gene Complex in

Sivagami-Jean Claude, Sunmi Park, Seon-Joo ParkPMID: 34199260 DOI: 10.3390/ijms22126333

Abstract

The phenylpropanoid pathway is a major secondary metabolite pathway that helps plants overcome biotic and abiotic stress and produces various byproducts that promote human health. Its byproduct caffeoylquinic acid is a soluble phenolic compound present in many angiosperms. Hydroxycinnamate-CoA shikimate/quinate transferase is a significant enzyme that plays a role in accumulating CQA biosynthesis. This study analyzed transcriptome-wide identification of the phenylpropanoid to caffeoylquinic acid biosynthesis candidate genes inflowers and leaves. Transcriptomic analyses of the flowers and leaves showed a differential expression of the PPP and CQA biosynthesis regulated unigenes. An analysis of PPP-captive unigenes revealed a major duplication in the following genes:

, 120 unigenes in leaves and 76 in flowers;

, 169 unigenes in leaves and 140 in flowers;

, 41 unigenes in leaves and 27 in flowers; and

, 12 unigenes in leaves and 4 in flowers. The phylogenetic analysis revealed 82 BAHDs superfamily members in leaves and 72 in flowers, among which five unigenes encode for

and three for

. The three

are common to both leaves and flowers, whereas the two

were specialized for leaves. The pattern of

synthesis was upregulated in flowers, whereas

was expressed strongly in the leaves of

. Overall,

,

, and

are expressed strongly in flowers and CAA and

show more expression in leaves. As a result, the quantification of

and

indicates that CQA biosynthesis is more abundant in the flowers and synthesis of caffeic acid in the leaves of

.

Inhibitory mechanism of xanthine oxidase activity by caffeoylquinic acids in vitro

Yin Wan, Jin Qian, Yizhen Li, Yuefeng Shen, Yanru Chen, Guiming Fu, Mingyong XiePMID: 34146563 DOI: 10.1016/j.ijbiomac.2021.06.075

Abstract

In this study, the inhibitory activities of eight caffeoylquinic acids (CQAs) against xanthine oxidase (XOD) in vitro were investigated, and the interaction mechanisms between each compound and XOD were studied. HPLC and fluorescence spectra showed that the inhibitory activities of dicaffeoylquinic acids (diCQAs) were higher than that of monocaffeoylquinic acids (monoCQAs), due to the main roles of hydrophobic interaction and hydrogen bond between XOD and diCQAs. Both the binding constant and the lowest binding energy data indicated that the affinities of diCQAs to XOD were stronger than that of monoCQAs. Circular dichroism showed that the structure of XOD was compacted with the increased of α-helix content, resulting in decreased enzyme catalytic activity. Molecular docking revealed that CQAs preferentially bind to the flavin adenine dinucleotide region in XOD. These results provided the mechanisms of CQAs on inhibiting XOD and the further utilization of CQAs as XOD inhibitors to prevent hyperuricemia.Inhibition of desmoglein-1 by aspirin leads to synthetic lethality of keratinocytes in Shuanghuanglian-induced cutaneous eruption response

Pengwei Zhuang, Lijuan Xie, Yidan Zhang, Yu Yuan, Hui Liu, Chenghao Bi, Huan Zhao, Yubo Li, Yanjun ZhangPMID: 34126182 DOI: 10.1016/j.toxlet.2021.06.005

Abstract

Cutaneous eruptions caused by the combination of Chinese and Western medicine have attracted widespread attention; however, the underlying mechanism remains unclear. This study aimed to evaluate the potential mechanism of cutaneous eruptions in vivo and in vitro using the combination of Shuanghuanglian injection powder (SHL) and aspirin (ASA) as an example. ASA and SHL co-administration induced inflammatory responses in HaCat cells, as evidenced by marked increases in the expression of IL-4 and TNF-α, and the level of apoptosis. Additionally, histopathological investigation of mice skin tissues showed local inflammatory cell infiltration. Western boltting was used to detect the effects of ASA on desmoglein-1 (DSG1) expression; we found that DSG1 expression was down-regulated in vivo and in vitro. Finally, the key components of SHL were administered to HaCat cells with down-regulated DSG1; it was seen that neochlorogenic acid and rutin have a significant effect on HaCat cell apoptosis. These results demonstrate that DSG1 deficiency is a potential cause of cutaneous eruptions caused by the combination of SHL and ASA, and neochlorogenic acid and rutin are the main allergenic components. This study provides a new research strategy for the safety evaluation of integrated traditional Chinese and Western medicine.Cell-free Biosynthesis of Chlorogenic Acid Using a Mixture of Chassis Cell Extracts and Purified Spy-Cyclized Enzymes

Fu-Xing Niu, Zhi-Bo Yan, Yuan-Bin Huang, Jian-Zhong LiuPMID: 34237214 DOI: 10.1021/acs.jafc.1c03309

Abstract

A novel cell-free biosynthesis system based on a mixture of chassis cell extracts and purified Spy-cyclized enzymes (CFBS-mixture) was developed. As a demonstration, the CFBS-mixture was applied to chlorogenic acid (CGA) biosynthesis. The mix-and-match and Plackett-Burman experiments demonstrated thathydroxycinnamate-CoA quinate transferase and

-hydroxyphenylacetate 3-hydroxylase were the key enzymes for the production of CGA. After optimization of the concentrations of the biosynthetic enzymes in the CFBS-mixture reaction using the Plackett-Burman experimental design and the path of the steepest ascent, 711.26 ± 15.63 mg/L CGA was produced after 16 h, which is 71.1-fold the yield obtained using the conventional crude extract-based CFBS and 9.1-fold the reported yield obtained using the living cells. Based on the CFBS-mixture results, the production of CGA was further enhanced in engineered

. The CFBS-mixture strategy is highly effective and will be useful for high-level CFBS of natural products.

Targeted and nontargeted metabolomics analysis for determining the effect of storage time on the metabolites and taste quality of keemun black tea

Ai Huang, Zongde Jiang, Meng Tao, Mingchun Wen, Zhipeng Xiao, Lan Zhang, Minyu Zha, Jiayu Chen, Zhengquan Liu, Liang ZhangPMID: 33945989 DOI: 10.1016/j.foodchem.2021.129950

Abstract

The black tea could be stored for a long time, and subsequently affects the flavor characteristics. In the present study, the effects of storage years (1, 2, 3, 4, 5, 10, 17 and 20 years) on the chemical profiling and taste quality of keemun black tea (KBT) were compared by metabolomics and quantitative sensory evaluation. The main polyphenols were degraded during the storing, especially 10-year storage, but caffeine and theobromine were stable. The intensity of bitterness, astringency, umami was negatively correlated to storage years, with correlation coefficient at -0.95, -0.91 and -0.83 respectively, whereas sweetness had positive correlation coefficient at 0.74. Quinic acid, galloylated catechins, linolenic acid, linoleic acid, malic acid, palamitic acid, and theaflavin-3́-gallate were marker compounds which were responsible for distinguishing short and long time preserved KBT. The contents of fatty acids were positively correlated to storage time and sweet intensity.In vitro inhibition of shikimate hydroxycinnamoyltransferase by acibenzolar acid, the first metabolite of the plant defence inducer acibenzolar-S-methyl

Jonathan Negrel, Agnès Klinguer, Marielle AdrianPMID: 33836466 DOI: 10.1016/j.plaphy.2021.03.050

Abstract

Acibenzolar acid, the first metabolite formed in planta from the defence inducer acibenzolar-S-methyl (ASM), has been shown to be an inhibitor of the enzyme shikimate hydroxycinnamoyltransferase (HST), extracted from grapevine or tobacco cell suspension cultures. Using a purified recombinant Arabidopsis thaliana HST, the inhibition was found to be competitive, acibenzolar acid binding reversibly to the shikimate binding site of the HST:p-coumaroyl-CoA complex, with a Ki value of 250 μM. The other hydroxycinnamoyltransferases tested in the course of this study, using either hydroxypalmitic acid, putrescine, tyramine, or quinic acid as acyl acceptors were not, or only slightly, inhibited by acibenzolar acid. To understand the specificity of the interaction of acibenzolar acid with HST, we analyzed the structure-activity relationship of a series of benzoic or acibenzolar acid analogues, tested either as AtHST substrates or as inhibitors. This analysis confirmed previously published data on the substrate flexibility of HST and demonstrated that both the carboxyl group and the thiadiazole moiety of acibenzolar acid are playing an important role in the interaction with the shikimate binding site. Acibenzolar acid, which cannot form an ester bond with p-coumaric acid, was however a less potent inhibitor than protocatechuic or 3-hydroxybenzoic acids, which are used as acyl acceptors by HST. Our results show that the interaction of acibenzolar acid with HST, which is probably directly linked to the substrate promiscuity of HST, is unlikely to play a direct role in the defence-inducing properties of ASM in plants.Explore Compound Types